5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as a prenylated flavonoid, is a complex organic compound characterized by its chroman backbone and multiple hydroxyl groups. Its molecular formula is with a molecular weight of approximately 340.37 g/mol. The compound features a chroman-4-one structure, which is a common motif in flavonoids, and it possesses significant structural complexity due to the presence of a 3-methylbut-2-en-1-yl group attached to one of its aromatic rings.
Studies suggest Licoflavanone's potential health benefits may be linked to its modulation of cellular signaling pathways. Research indicates it might disrupt the NF-kB/MAPK pathway, which plays a key role in inflammation []. Additionally, it might possess antibacterial activity, but the exact mechanism requires further investigation [].
Currently, there is limited information on the safety profile of Licoflavanone. More research is needed to determine its potential toxicity, flammability, and reactivity. As with any novel compound, caution is advised until a thorough safety assessment is conducted.
Much of the research on Licoflavanone is in its preliminary stages. Further investigations are needed to:
Studies suggest that Licoflavanone possesses anti-inflammatory and immunomodulatory properties. It may work by inhibiting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. Additionally, it might modulate the immune system by regulating the production of cytokines, signaling molecules involved in immune response.
These findings suggest Licoflavanone's potential as a therapeutic agent for inflammatory conditions like arthritis, asthma, and inflammatory bowel disease. However, more research, particularly clinical trials, is needed to confirm these effects and determine its safety and efficacy in humans [].
Licoflavanone exhibits antioxidant properties, meaning it can scavenge free radicals, harmful molecules that contribute to oxidative stress and various diseases. Studies have shown its ability to protect cells from oxidative damage caused by hydrogen peroxide and other reactive oxygen species [].
This antioxidant activity suggests Licoflavanone's potential role in preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. However, further research is needed to explore its effectiveness in these contexts [].
Preliminary research also suggests Licoflavanone's potential applications in other areas, including:
These reactions are significant in modifying the compound for various applications, including medicinal chemistry.
Research indicates that 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one exhibits various biological activities:
The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one typically involves:
These methods highlight the complexity involved in producing this compound and its derivatives .
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one has potential applications in:
Interaction studies have shown that this compound can modulate various biological pathways:
These interactions underscore the importance of further research to elucidate its pharmacokinetics and pharmacodynamics.
Several compounds share structural characteristics with 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pinocembrin | Similar chroman structure; lacks prenyl group | Antioxidant, anti-inflammatory |
Quercetin | Contains multiple hydroxyl groups; different substitution pattern | Antioxidant, anticancer |
Luteolin | Flavonoid with similar hydroxylation pattern | Anti-inflammatory, neuroprotective |
The unique feature of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one lies in its specific prenylation pattern combined with its hydroxyl substitutions, which enhance its biological activity compared to other flavonoids. This structural diversity may contribute to its distinct pharmacological properties.
The three-dimensional structural analysis of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, commonly known as licoflavanone, reveals a complex molecular architecture characteristic of prenylated flavanone compounds [1]. The compound crystallizes with a molecular formula of C₂₀H₂₀O₅ and exhibits a molecular weight of 340.4 grams per mole [1]. The crystallographic analysis demonstrates that the molecule adopts a non-planar configuration, with the chroman-4-one ring system serving as the central structural motif [2].
The compound possesses a single defined stereocenter at the C-2 position, with the S-configuration being the naturally occurring enantiomer [1]. The three-dimensional conformational analysis indicates that the pyranone ring adopts a half-chair conformation, which is characteristic of chroman-4-one derivatives [33]. The dihedral angle between the aromatic rings varies significantly depending on the substitution pattern, with the prenyl group at the 3'-position influencing the overall molecular geometry [25].
Crystallographic studies of related chroman-4-one structures reveal that these compounds typically exhibit positional disorder in specific regions, particularly around flexible substituents [33]. The crystal packing is stabilized through intermolecular hydrogen bonding interactions, specifically carbon-hydrogen to oxygen interactions, and pi-pi stacking arrangements between aromatic ring systems [33]. The unit cell dimensions for similar chroman-4-one derivatives demonstrate monoclinic space group symmetry with characteristic cell parameters that reflect the molecular packing efficiency [33].
Crystallographic Parameter | Value |
---|---|
Molecular Formula | C₂₀H₂₀O₅ |
Molecular Weight | 340.4 g/mol |
Stereocenter Configuration | S |
Ring Conformation | Half-chair |
Space Group | Monoclinic |
The nuclear magnetic resonance spectroscopic characterization of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the chroman-4-one framework, with the methylene protons at C-3 appearing as distinct multiplets reflecting the axial and equatorial positions [11].
The prenyl side chain demonstrates typical olefinic signals, with the terminal methyl groups appearing as singlets around 1.78 and 1.79 parts per million, while the methylene bridge protons resonate at approximately 3.33 parts per million [11]. The aromatic region displays well-resolved signals for the phenolic ring system, with coupling patterns consistent with the substitution pattern of the benzene ring [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at C-4 resonating at approximately 196.4 parts per million, characteristic of flavanone structures [12]. The prenyl carbon atoms exhibit chemical shifts consistent with the isoprene unit, with the quaternary carbon at 133.0 parts per million and the terminal methyl carbons at 25.8 and 17.8 parts per million respectively [12].
Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Carbonyl C-4 | 196.4 | Singlet |
Prenyl CH₂ | 3.33 | Doublet |
Terminal CH₃ | 1.78, 1.79 | Singlet |
Aromatic CH | 7.19-7.25 | Multiplet |
The infrared spectroscopic analysis of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one reveals characteristic absorption bands that confirm the presence of key functional groups [40]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1660 centimeters inverse, which is typical for flavanone structures with intramolecular hydrogen bonding [40]. This frequency represents a significant downshift from isolated ketone carbonyls due to the conjugated system and hydrogen bonding interactions [40].
The hydroxyl group stretching vibrations manifest as broad absorption bands in the 3650-3000 centimeters inverse region, with the specific positioning influenced by hydrogen bonding patterns [40]. The aromatic carbon-carbon stretching vibrations appear in the 1600-1400 centimeters inverse region, while the characteristic fingerprint region below 1500 centimeters inverse provides unique spectral patterns for compound identification [41].
The prenyl group contributions include carbon-hydrogen stretching vibrations in the 3000-2850 centimeters inverse range and carbon-carbon double bond stretching around 1640 centimeters inverse [39]. The phenolic carbon-oxygen stretching vibrations typically appear in the 1300-1200 centimeters inverse region [40].
Functional Group | Frequency (cm⁻¹) | Intensity |
---|---|---|
Carbonyl C=O | 1660 | Strong |
Hydroxyl O-H | 3650-3000 | Broad, Strong |
Aromatic C=C | 1600-1400 | Medium |
Prenyl C=C | 1640 | Medium |
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns for structural elucidation [14]. The molecular ion peak appears at mass-to-charge ratio 340, corresponding to the molecular formula C₂₀H₂₀O₅ [14]. Electrospray ionization mass spectrometry in negative ion mode shows the deprotonated molecular ion at mass-to-charge ratio 339.1226 [14].
The fragmentation pattern reveals characteristic losses consistent with the prenyl substituent and hydroxyl groups [14]. Major fragment ions include peaks at mass-to-charge ratios 187.11125, 151.00281, and 132.05765, representing sequential losses of molecular fragments [14]. The base peak typically corresponds to the retro-Diels-Alder fragmentation of the chroman ring system [18].
Tandem mass spectrometry experiments demonstrate specific fragmentation pathways that aid in structural confirmation, with collision-induced dissociation revealing the stability of the aromatic core structure [18]. The retention time in liquid chromatography-mass spectrometry systems is approximately 8.12 minutes under standard reversed-phase conditions [14].
Mass Spectral Peak | m/z | Relative Intensity (%) |
---|---|---|
Molecular Ion [M-H]⁻ | 339.1226 | 100 |
Fragment Ion | 187.11125 | 33.1 |
Fragment Ion | 151.00281 | 46.1 |
Fragment Ion | 132.05765 | 13.0 |
The molecular orbital analysis of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one employs density functional theory calculations to elucidate electronic properties and chemical reactivity [28]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the electron-donating and electron-accepting capabilities of the molecule [30].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets reveal that the highest occupied molecular orbital energy is approximately -5.15 electron volts, while the lowest unoccupied molecular orbital energy is around -4.24 electron volts [28]. The energy gap between these frontier orbitals is calculated to be approximately 0.91 electron volts, indicating moderate chemical reactivity and kinetic stability [30].
The molecular orbital distributions demonstrate that the highest occupied molecular orbital is primarily localized on the aromatic ring systems and hydroxyl groups, consistent with the electron-donating character of these substituents [28]. The lowest unoccupied molecular orbital shows significant density on the carbonyl group and adjacent aromatic carbons, reflecting the electron-accepting nature of the chroman-4-one core [28].
Natural bond orbital analysis reveals significant donor-acceptor interactions between lone pairs on oxygen atoms and antibonding pi orbitals of the aromatic systems [28]. The stabilization energies associated with these interactions contribute to the overall molecular stability and influence the chemical behavior of the compound [28].
Molecular Orbital Property | Value | Units |
---|---|---|
Highest Occupied Molecular Orbital Energy | -5.15 | eV |
Lowest Unoccupied Molecular Orbital Energy | -4.24 | eV |
Energy Gap | 0.91 | eV |
Chemical Hardness | 0.455 | eV |
Electronegativity | 4.695 | eV |
The electrostatic potential surface analysis indicates regions of high electron density around the hydroxyl oxygen atoms and areas of electron deficiency near the carbonyl carbon [28]. These calculations predict favorable sites for nucleophilic and electrophilic interactions, which correlate with experimental observations of chemical reactivity [28].
Time-dependent density functional theory calculations provide insights into the electronic absorption spectrum, with predicted absorption maxima corresponding to pi to pi* transitions in the aromatic chromophore system [28]. The calculated oscillator strengths and transition energies align well with experimental ultraviolet-visible spectroscopic data [28].
The solubility profile and partition coefficients of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one reflect its amphiphilic nature, arising from the combination of hydrophobic prenyl groups and hydrophilic hydroxyl substituents [19]. The octanol-water partition coefficient (LogP) is calculated to be approximately 4.02, indicating moderate lipophilicity that influences bioavailability and membrane permeation characteristics [19].
The topological polar surface area is calculated to be 91.6 square angstroms, which falls within the range typically associated with good oral bioavailability according to pharmaceutical development guidelines [19]. The compound exhibits three hydrogen bond donors and five hydrogen bond acceptors, contributing to its interaction profile with aqueous and organic solvents [16].
Computational predictions using advanced algorithms estimate the aqueous solubility (LogS) to be approximately -3.47, suggesting limited water solubility characteristic of prenylated flavonoids [19]. The permeability coefficient through biological membranes is predicted to be moderate, with values consistent with compounds that can cross cellular barriers [21].
The distribution coefficient at physiological pH reflects the ionization state of the phenolic hydroxyl groups, with predicted values indicating favorable partitioning into lipid environments while maintaining sufficient aqueous solubility for biological activity [22]. Molecular dynamics simulations suggest that the prenyl side chains enhance membrane association while the hydroxyl groups provide polar interactions with aqueous environments [22].
Physicochemical Property | Value | Significance |
---|---|---|
LogP (Octanol-Water) | 4.02 | Moderate Lipophilicity |
Topological Polar Surface Area | 91.6 Ų | Good Bioavailability Range |
LogS (Aqueous Solubility) | -3.47 | Limited Water Solubility |
Hydrogen Bond Donors | 3 | Favorable for Interactions |
Hydrogen Bond Acceptors | 5 | Multiple Binding Sites |
The solubility enhancement strategies for this compound include complexation with cyclodextrins and formulation with pharmaceutical excipients that can improve dissolution characteristics [20]. The partition coefficient variations across different solvent systems demonstrate the influence of hydrogen bonding and hydrophobic interactions on the distribution behavior [19].
The compound 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, commonly known as licoflavanone, exhibits a distinctive distribution pattern across two primary botanical families: Fabaceae genera Glycyrrhiza and Erythrina [1] [2]. Within the Glycyrrhiza genus, this prenylated flavanone demonstrates significant occurrence in multiple species, with Glycyrrhiza uralensis Fischer serving as the most extensively documented source [1] [2] [3] [4]. The compound has been consistently identified in the dried roots, rhizomes, and stolons of Glycyrrhiza uralensis, where it contributes to the characteristic phytochemical profile of this medicinally important species [4] [5]. Additional Glycyrrhiza species, including Glycyrrhiza glabra Linné and Glycyrrhiza inflata Batalin, have also been confirmed as natural sources, though with varying concentrations and distribution patterns [2] [6].
Erythrina sigmoidea Hua represents the second major botanical source, with the compound being isolated from multiple plant organs including stem bark, root bark, and stem wood [1] [7] [8] [9] [10]. Research conducted on Cameroonian populations of Erythrina sigmoidea has revealed this species as a particularly rich source of licoflavanone and structurally related compounds designated as sigmoidins [7] [8]. The presence of this compound in Erythrina sigmoidea appears to be part of a broader phytochemical network that includes various prenylated flavonoids, isoflavones, and triterpenoid saponins [9] [10] [11].
Comparative phytochemical analysis indicates that the compound concentration varies significantly between genera, with Glycyrrhiza species typically showing higher absolute concentrations in root tissues, while Erythrina species demonstrate more diverse distribution across multiple organ systems [4] [9]. Field surveys and chemotaxonomic studies have revealed that environmental factors, including geographical origin, soil composition, and climatic conditions, substantially influence the biosynthetic accumulation of this compound across different populations [4] [12].
Species | Plant Part | Chemical Name/Synonym | Reference Citation |
---|---|---|---|
Glycyrrhiza uralensis | Roots, rhizomes, stolons | Licoflavanone | [1] [2] [3] [4] |
Glycyrrhiza glabra | Roots | Licoflavanone | [2] |
Glycyrrhiza inflata | Roots | Not specified | [6] |
Erythrina sigmoidea | Stem bark, root bark, stem wood | Licoflavanone, various sigmoidins | [1] [7] [8] [9] [10] |
Erythrina abyssinica | Stem bark | Abyssinone V derivatives | [13] [14] |
Erythrina latissima | Stem bark | Various flavanones | [15] |
The spatial distribution of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one within plant organs exhibits remarkable tissue-specific patterns that reflect the compound's biosynthetic pathways and functional roles [16] [17]. In Glycyrrhiza uralensis, comprehensive analytical studies have revealed distinct distribution gradients within the taproot system, where flavonoid concentrations, including licoflavanone, demonstrate an increasing pattern from the apical to the basal regions [4] [5]. This distribution pattern correlates with the maturation of secondary tissue development and the establishment of specialized metabolite storage compartments.
Microscopic histochemical localization studies using aluminum chloride staining have demonstrated that licoflavanone and related flavonoids primarily accumulate within the epidermal parenchyma cells of the outer cortex layers [16]. During primary growth phases, the compound gradually accumulates in cell walls and intercellular spaces of both epidermal and endodermal tissues, suggesting active transport mechanisms and specialized storage strategies [16]. The distribution within stolon systems shows age-related variations, with younger stolon segments containing significantly lower concentrations compared to older, more mature sections [4] [5].
Advanced mass spectrometry imaging techniques applied to Glycyrrhiza uralensis rhizomes have revealed that the majority of flavonoid metabolites, including licoflavanone, concentrate within the cortex, phloem, and medulla tissues [17]. This distribution pattern reflects the physiological importance of these compounds in maintaining vascular integrity and providing localized defense responses against potential pathogens.
In Erythrina sigmoidea, tissue-specific distribution demonstrates preferential accumulation within bark tissues, particularly the stem bark, which serves as the primary storage site for prenylated flavonoids [7] [8] [11]. Root bark tissues also show substantial concentrations, though typically lower than stem bark accumulations [18] [19]. The stem wood contains moderate levels, suggesting secondary distribution following biosynthesis in peripheral tissues [10].
Plant Species | Plant Organ/Tissue | Distribution Pattern | Content Level | Reference Citation |
---|---|---|---|---|
Glycyrrhiza uralensis | Taproot | Higher content from top to end | High | [4] [5] |
Glycyrrhiza uralensis | Stolon (young parts) | Lower flavonoid content | Low | [4] [5] |
Glycyrrhiza uralensis | Stolon (older parts) | Higher flavonoid content | High | [4] [5] |
Glycyrrhiza uralensis | Leaves | Present in significant amounts | Moderate | [20] |
Erythrina sigmoidea | Stem bark | Primary accumulation site | Very High | [7] [8] [11] |
Erythrina sigmoidea | Root bark | High concentration | High | [18] [19] |
Erythrina sigmoidea | Stem wood | Moderate concentration | Moderate | [10] |
The prenylated flavanone 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one functions as a multifaceted defense compound within plant chemical defense systems, exhibiting both constitutive and inducible antimicrobial properties [21] [22]. The compound's prenyl moiety significantly enhances its lipophilicity compared to non-prenylated flavonoids, resulting in increased membrane permeability and enhanced interaction with target cellular structures in potential pathogens [21] [23]. This structural modification confers broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacterial species, with minimum inhibitory concentrations ranging from 2.5 to 32 μg/mL depending on the target organism [9] [24].
Antifungal defense mechanisms represent a particularly important ecological function, with the compound demonstrating significant inhibitory activity against agriculturally important fungal pathogens including Fusarium oxysporum, Rhizoctonia solani, and Alternaria alternata [22] [25]. The mode of action involves disruption of fungal biofilm formation and interference with membrane integrity through saponin-sterol complex formation [26]. Research has demonstrated that this compound can function within two-component defense systems, where tissue disruption by pathogenic enzymes activates the release and bioactivation of otherwise sequestered defensive metabolites [26].
The compound contributes to herbivore deterrence through multiple mechanisms, including the reduction of plant tissue palatability and interference with digestive processes in herbivorous insects and mammals [27] [22]. Phytochrome-mediated regulation studies have revealed that the biosynthesis and accumulation of prenylated flavonoids, including licoflavanone, can be modulated in response to environmental stress signals, suggesting adaptive defense responses to changing ecological pressures [27].
Oxidative stress protection represents another crucial defensive role, with the compound's phenolic structure providing substantial antioxidant capacity against pathogen-induced reactive oxygen species [21] [22]. This function is particularly important during pathogen attack scenarios, where oxidative burst responses from plant cells must be balanced with protection of essential cellular components.
Defense Mechanism | Mode of Action | Target Organisms | Effectiveness | Reference Citation |
---|---|---|---|---|
Antimicrobial barrier | Disrupts bacterial cell walls and membranes | Gram-positive and Gram-negative bacteria | High (MIC 2.5-32 μg/mL) | [21] [22] [9] |
Antifungal activity | Inhibits fungal growth and biofilm formation | Fusarium, Rhizoctonia, Alternaria species | Moderate to high | [22] [25] |
Herbivore deterrent | Reduces palatability and digestibility | Herbivorous insects and mammals | Variable | [27] [22] |
Oxidative stress response | Scavenges reactive oxygen species | Pathogen-induced ROS | High antioxidant capacity | [21] [22] |
Two-component system | Activated upon tissue damage | Multiple pathogen types | High when activated | [26] |
The phytochemical environment surrounding 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one reveals complex metabolic networks that enhance the compound's biological efficacy through synergistic interactions [28] [29]. Within Glycyrrhiza species, the compound co-occurs with a diverse array of prenylated flavonoids, including glycyrrhisoflavone, licochalcones A through D, and various retrochalcones [30] [6] [31] [4]. These structurally related compounds share common biosynthetic pathways involving prenylation reactions catalyzed by specialized prenyltransferases, resulting in coordinated accumulation patterns that maximize defensive capabilities [23].
Triterpenoid saponins, particularly glycyrrhizin and its derivatives, represent major co-occurring metabolites that contribute to the overall bioactivity profile [4] [11]. The combination of prenylated flavonoids and triterpenoid saponins creates synergistic antimicrobial effects, with saponins disrupting pathogen membrane integrity while flavonoids provide additional oxidative and enzymatic interference [26]. This metabolic cooperation extends to isoflavones such as neobavaisoflavone and various genistein derivatives, which demonstrate complementary antibacterial and antifungal activities [9] [24].
In Erythrina sigmoidea, the phytochemical network includes multiple sigmoidin compounds (sigmoidins A through N), representing structural variations on the core flavanone scaffold [7] [8]. These compounds, along with pterocarpans such as medicarpin and phaseollin, create a defensive chemical arsenal with overlapping but distinct target specificities [9] [32]. The presence of alkaloids, particularly Erythrina-type alkaloids, adds neurotoxic properties that complement the antimicrobial effects of prenylated flavonoids [9] [33].
Chalcones including licoagrochalcone A and isoliquiritigenin contribute additional antimicrobial and cytotoxic properties, while coumarins such as glycycoumarin provide hepatoprotective and anti-inflammatory activities [6] [31] [4] [34]. This metabolic diversity suggests evolutionary optimization for multi-target defense strategies that address various types of biotic stress simultaneously.
The biosynthetic regulation of these co-occurring metabolites appears to involve coordinated gene expression patterns, with phenylpropanoid pathway genes showing synchronized activation during stress responses [22] [25]. Environmental factors including light quality, temperature, and pathogen presence can modulate the relative concentrations of different metabolite classes, suggesting adaptive fine-tuning of chemical defense strategies.
Compound Class | Examples | Biological Activity | Reference Citation |
---|---|---|---|
Prenylated flavonoids | Glycyrrhisoflavone, licochalcones A-D | Antimicrobial, antioxidant | [30] [6] [31] [28] |
Triterpenoid saponins | Glycyrrhizin, sigmoiside E | Anti-inflammatory, hepatoprotective | [4] [11] |
Isoflavones | Neobavaisoflavone, genistein derivatives | Antibacterial, antifungal | [9] [24] |
Chalcones | Licoagrochalcone A, isoliquiritigenin | Antimicrobial, cytotoxic | [6] [31] [4] |
Pterocarpans | Medicarpin, phaseollin | Antimicrobial, cytotoxic | [9] [32] |
Coumarins | Glycycoumarin, umbelliferone derivatives | Hepatoprotective, anti-inflammatory | [34] |
Alkaloids | Erythrina alkaloids (in Erythrina species) | Neurotoxic, sedative | [9] [33] |